![molecular formula C13H17NO2 B066525 Methyl 4-(pyrrolidin-1-ylmethyl)benzoate CAS No. 160598-45-8](/img/structure/B66525.png)
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate
Overview
Description
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate: is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate typically involves the following steps:
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Formation of 4-(pyrrolidin-1-ylmethyl)benzoic acid: : This can be achieved by reacting 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
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Esterification: : The 4-(pyrrolidin-1-ylmethyl)benzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can undergo various chemical reactions, including:
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Hydrolysis: : The ester group can be hydrolyzed to yield 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol. This reaction typically requires acidic or basic conditions.
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Nucleophilic Substitution: : The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
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Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Nucleophilic Substitution: Common reagents include alkyl halides or acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: 4-(pyrrolidin-1-ylmethyl)benzoic acid and methanol.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate, with the molecular formula and a molecular weight of 219.28 g/mol, is characterized by its unique structure which includes a benzoate moiety and a pyrrolidine ring. The compound is often represented by the InChI key HWBHHIBLFOMXJM-UHFFFAOYSA-N and has been documented in various chemical databases including PubChem and Sigma-Aldrich .
Anticancer Research
This compound serves as an important intermediate in the synthesis of compounds that exhibit anticancer properties. For instance, derivatives of this compound have been explored for their efficacy against various cancer types, including breast cancer and lymphoma. The synthesis of related compounds has been optimized to enhance yield and reduce by-products, making them more suitable for industrial applications .
A study highlighted the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which acts as a precursor for small molecule anticancer drugs. This compound was synthesized from terephthalaldehyde through a series of reactions involving acetal formation and nucleophilic substitution . The optimized synthetic route yielded high purity products essential for further biological testing.
Neurological Disorders
Research indicates that derivatives of this compound may possess neuroprotective properties. Compounds derived from this structure have been evaluated for their ability to penetrate the blood-brain barrier and inhibit histone deacetylases (HDACs), which are implicated in various neurological disorders . Such inhibitors can potentially ameliorate cognitive deficits associated with conditions like Fragile X syndrome.
Synthesis Methodologies
The synthesis of this compound involves several key steps that can be optimized for better yields:
- Starting Materials : The synthesis typically begins with commercially available benzoic acid derivatives.
- Reagents : Common reagents include pyrrolidine and activating agents to facilitate ester formation.
- Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
A recent study reported a rapid synthesis method yielding up to 99% purity for related compounds, emphasizing the importance of optimizing reaction parameters .
Anticancer Activity Evaluation
In a notable case study, this compound derivatives were tested against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, leading to further exploration of their mechanism of action and potential as therapeutic agents .
Neuroprotective Effects
Another study investigated the effects of this compound on cognitive functions in animal models of neurodegenerative diseases. The findings suggested improvements in memory and learning tasks, supporting its potential use in treating cognitive impairments .
Mechanism of Action
The mechanism of action of Methyl 4-(pyrrolidin-1-ylmethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Methyl 4-(morpholin-1-ylmethyl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.
Methyl 4-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the pyrrolidine ring.
The uniqueness of this compound lies in the specific properties imparted by the pyrrolidine ring, which can influence its reactivity, binding affinity, and overall chemical behavior.
Biological Activity
Methyl 4-(pyrrolidin-1-ylmethyl)benzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a pyrrolidine ring linked to a benzoate moiety, suggests diverse interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N O₂, with a molecular weight of approximately 218.29 g/mol. The presence of the pyrrolidine ring enhances the compound's binding affinity to various molecular targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptor signaling pathways, which is significant for drug design and development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : It serves as an intermediate in the synthesis of compounds with anticancer properties. Studies suggest that derivatives may act as receptor antagonists and possess anti-inflammatory effects.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, making it relevant for conditions characterized by inflammation.
Case Studies and Research Findings
A review of existing literature reveals various studies investigating the biological activity of this compound:
- Anticancer Activity : A study highlighted that derivatives of this compound showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
- Receptor Interaction Studies : Preliminary investigations into the binding affinity of this compound with biological receptors have demonstrated significant interactions, particularly in cancer pathways and inflammatory responses.
- Synthesis and Optimization : Research focused on optimizing the synthesis of related compounds has improved yields and purity, facilitating further pharmacological studies .
Data Table: Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds regarding their potential biological activities:
Compound Name | Molecular Formula | Key Features | Potential Activities |
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This compound | C₁₃H₁₈N O₂ | Pyrrolidine ring enhances binding affinity | Anticancer, anti-inflammatory |
Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate | C₁₄H₁₉N O₃ | Methoxy group increases solubility | Anticancer |
Methyl 3-bromo-4-(pyrrolidin-1-ylmethyl)benzoate | C₁₃H₁₈BrN O₂ | Bromine substitution may alter biological activity | Potential receptor antagonist |
Properties
IUPAC Name |
methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHHIBLFOMXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353868 | |
Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160598-45-8 | |
Record name | Methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(pyrrolidin-1-ylmethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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